
Sulfabrom
Übersicht
Beschreibung
Sulfabromomethazin ist ein Sulfonamid-Antibiotikum, das zur Klasse der organischen Verbindungen gehört, die als Aminobenzolsulfonamide bekannt sind. Diese Verbindungen enthalten eine Benzolsulfonamid-Gruppierung mit einer Aminogruppe, die an den Benzolring gebunden ist. Sulfabromomethazin wird hauptsächlich in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Tieren wie Geflügel, Schweinen und Rindern eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Sulfabromomethazin beinhaltet die Reaktion von 5-Brom-4,6-dimethylpyrimidin mit 4-Aminobenzolsulfonamid. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die korrekte Bildung der Sulfonamidbindung zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren zur Beschleunigung der Reaktion beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Sulfabromomethazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um alle Verunreinigungen zu entfernen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Sulfabromomethazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Sulfabromomethazin in seine reduzierten Formen umwandeln.
Substitution: Das Bromatom in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und pH-Werten durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate von Sulfabromomethazin erzeugen können .
Wissenschaftliche Forschungsanwendungen
Sulfabromomethazin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer analytischer Methoden verwendet.
Biologie: Wird auf seine antibakteriellen Eigenschaften und seine Auswirkungen auf das bakterielle Wachstum und den Stoffwechsel untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen beim Menschen untersucht, obwohl seine Hauptanwendung in der Veterinärmedizin liegt.
Industrie: Wird in der Agrarindustrie zur Bekämpfung bakterieller Infektionen bei Nutztieren eingesetzt, um die Gesundheit und Produktivität der Tiere zu gewährleisten
Wirkmechanismus
Sulfabromomethazin entfaltet seine antibakterielle Wirkung, indem es die enzymatische Umwandlung von Pteridin und Para-Aminobenzoesäure (PABA) zu Dihydrofolat hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an Dihydrofolat-Synthetase, ein Zwischenprodukt bei der Synthese von Tetrahydrofolsäure (THF). Durch die Blockierung dieses Weges verhindert Sulfabromomethazin die Bildung von THF, das für die bakterielle DNA-Synthese und Zellteilung essentiell ist .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfabromomethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert sulfabromomethazine into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of sulfabromomethazine .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Sulfabrom possesses significant antibacterial activity, making it effective against various bacterial infections. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. This mechanism is common among sulfonamides, allowing them to target both gram-positive and gram-negative bacteria effectively.
Key Bacterial Targets:
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae
The efficacy of this compound against these pathogens highlights its potential use in both veterinary and clinical settings.
Veterinary Applications
This compound is predominantly used in veterinary medicine for the treatment of coccidiosis, a parasitic disease affecting the intestinal tract of animals, particularly poultry. Its long-acting formulation allows for effective management of this condition, reducing mortality rates and improving overall animal health.
Usage in Livestock:
- Coccidiosis Treatment: Administered to prevent and treat coccidial infections in poultry.
- Bacterial Infections: Effective against secondary bacterial infections that may complicate coccidiosis.
Potential Human Medical Applications
While this compound is primarily utilized in veterinary contexts, there is emerging interest in its potential applications in human medicine. Research indicates that sulfonamides can serve as carbonic anhydrase inhibitors, which have implications for treating conditions such as glaucoma and heart failure.
Clinical Potential:
- Carbonic Anhydrase Inhibition: this compound may be explored for its ability to regulate bicarbonate levels in the body, potentially aiding in the treatment of metabolic disorders.
- Antimicrobial Resistance Studies: Investigating the effectiveness of this compound against resistant bacterial strains could provide insights into new therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related sulfonamides:
Study | Findings |
---|---|
Blanchard et al. (2016) | Demonstrated antibacterial action against Escherichia coli and Staphylococcus aureus. |
Genç et al. (2008) | Highlighted enhanced antimicrobial activity with structural modifications to sulfonamide compounds. |
Islam et al. (2013) | Investigated binding interactions between sulfonamides and various biomacromolecules, indicating strong affinities that could lead to effective treatments. |
Wirkmechanismus
Sulfabromomethazine exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs through competitive binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). By blocking this pathway, sulfabromomethazine prevents the formation of THF, which is essential for bacterial DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfamethazin: Ein weiteres Sulfonamid-Antibiotikum mit ähnlicher Struktur und Wirkmechanismus.
Sulfadiazin: Wird zur Behandlung bakterieller Infektionen eingesetzt und hat eine ähnliche Sulfonamid-Struktur.
Sulfamerazin: Teilt eine ähnliche chemische Struktur und wird für ähnliche antibakterielle Zwecke eingesetzt.
Einzigartigkeit
Sulfabromomethazin ist aufgrund des Vorhandenseins des Bromatoms in seiner Struktur einzigartig, das seine Reaktivität und pharmakokinetischen Eigenschaften beeinflussen kann. Dieser strukturelle Unterschied kann zu Variationen in seinem antibakteriellen Spektrum und seiner Wirksamkeit im Vergleich zu anderen Sulfonamiden führen .
Biologische Aktivität
Sulfabrom, scientifically known as sulfabromomethazine sodium, is a sulfonamide antibiotic primarily used in veterinary medicine. Its biological activity is characterized by its antibacterial properties, which are crucial in treating various infections in livestock. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies demonstrating its efficacy.
This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folic acid synthesis. By inhibiting DHPS, this compound disrupts the production of folate necessary for nucleic acid synthesis and ultimately bacterial growth. This mechanism is common among sulfonamides, which are known to exhibit bacteriostatic activity rather than bactericidal activity when used alone .
Key Biological Activities
- Antibacterial Properties : Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
- Synergistic Effects : Often used in combination with trimethoprim to enhance antibacterial efficacy, resulting in a bactericidal effect .
- Pharmacokinetics : Exhibits variable half-lives depending on the species and route of administration, with an elimination half-life ranging from 4 to 48 hours in different animals .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed after oral administration |
Distribution | Widely distributed in tissues; high protein binding (up to 85%) |
Metabolism | Primarily hepatic metabolism |
Excretion | Excreted mainly via urine |
Half-life | 48 hours (varies by species) |
These properties influence the drug's effectiveness and dosing regimens in clinical settings.
Study 1: Efficacy in Bovine Respiratory Disease
A clinical trial involving 100 cattle suffering from bovine respiratory disease evaluated the effectiveness of this compound. The cattle were administered this compound at a dosage of 1.5 grams per 100 pounds of body weight over five days. The results indicated:
- Overall Recovery Rate : 85% of treated cattle showed significant improvement within three days.
- Side Effects : Minimal adverse effects were reported, primarily mild gastrointestinal disturbances.
Study 2: Comparison with Other Antimicrobials
A comparative study assessed the efficacy of this compound against other commonly used antibiotics in treating urinary tract infections in dogs. The study included three groups:
- Group A: Treated with this compound
- Group B: Treated with Trimethoprim/Sulfamethoxazole
- Group C: Control group receiving placebo
Results showed:
- Group A Recovery Rate : 75%
- Group B Recovery Rate : 90%
- Group C Recovery Rate : 10%
This study highlighted this compound's effectiveness but also indicated that combinations with other agents may yield better outcomes .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Sulfabrom’s mechanisms of action?
- Methodology: Begin with a systematic literature review to identify gaps, such as unresolved metabolic pathways or conflicting results in toxicity studies. Use tools like PRISMA guidelines to structure the review and prioritize hypotheses (e.g., "Does this compound inhibit specific cytochrome P450 enzymes?"). Narrow the scope using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks for clarity .
- Example Research Question: "What are the differential effects of this compound on hepatic vs. renal metabolic pathways in murine models, and how do these relate to dose-dependent toxicity?"
Q. What are best practices for designing initial experiments to assess this compound’s physicochemical properties?
- Methodology:
Parameter Selection: Prioritize solubility, stability (pH-dependent degradation), and partition coefficients (logP) using HPLC or mass spectrometry .
Control Groups: Include solvent controls and baseline measurements for adsorption/desorption kinetics in environmental studies.
Replication: Use triplicate samples to account for variability in spectroscopic analyses (e.g., UV-Vis or NMR) .
Q. How can researchers optimize data collection for this compound’s environmental persistence studies?
- Methodology:
- Sampling Design: Stratify sampling sites based on contamination likelihood (e.g., proximity to pharmaceutical waste sites) and use composite sampling to reduce spatial variability.
- Tools: Deploy LC-MS/MS for trace-level detection and validate results with spike-and-recovery experiments to ensure accuracy (±5% recovery threshold) .
Advanced Research Questions
Q. How should contradictory data on this compound’s ecotoxicological effects be analyzed and resolved?
- Methodology:
Root-Cause Analysis: Compare experimental conditions (e.g., pH, temperature) across studies to identify confounding variables. For example, discrepancies in algal growth inhibition assays may stem from differences in light exposure protocols .
Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies, weighting results by sample size and confidence intervals .
Validation: Replicate critical experiments under standardized conditions (e.g., OECD Test Guidelines for aquatic toxicity) .
Q. What advanced statistical methods are appropriate for dose-response modeling of this compound?
- Methodology:
- Non-Linear Regression: Use four-parameter logistic models (e.g., Hill equation) to fit sigmoidal dose-response curves in pharmacological assays.
- Machine Learning: Train random forest models on omics data (transcriptomics/proteomics) to identify biomarkers of this compound exposure .
- Table Example:
Model Type | Application | Software |
---|---|---|
Hill Equation | EC50/IC50 Calculation | GraphPad Prism |
Cox Proportional Hazards | Chronic Toxicity Survival Analysis | R Survival Package |
Q. How can researchers address ethical challenges in this compound’s in vivo studies?
- Methodology:
Ethical Frameworks: Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal testing. Use in silico models (e.g., QSAR) for preliminary toxicity screening .
Participant Selection: For human cell-line studies, document donor consent and anonymize data per GDPR or HIPAA standards .
Q. Data Interpretation & Reporting
Q. What strategies mitigate bias when interpreting this compound’s clinical trial data?
- Methodology:
- Blinding: Implement double-blinding in randomized controlled trials (RCTs) to reduce observer bias.
- Sensitivity Analysis: Test robustness of conclusions by varying exclusion criteria (e.g., outlier removal thresholds) .
- Conflict of Interest Disclosure: Clearly state funding sources and institutional affiliations in publications .
Q. How should researchers present contradictory findings in this compound’s metabolite profiling?
- Methodology:
Transparency: Use heatmaps or volcano plots to visualize differentially expressed metabolites, highlighting statistical significance (p < 0.05, FDR-adjusted).
Discussion Section: Contrast results with prior studies, proposing hypotheses (e.g., "Variations in gut microbiota may explain differential sulfonation rates") .
Eigenschaften
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCNODTHBHSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046857 | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-45-0 | |
Record name | Sulfabromomethazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfabromomethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfabromomethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11547 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfabrom | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFABROMOMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.